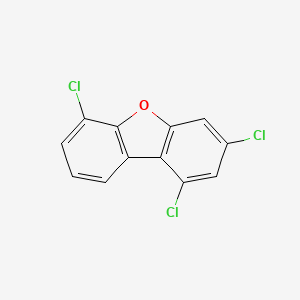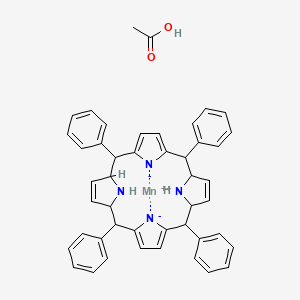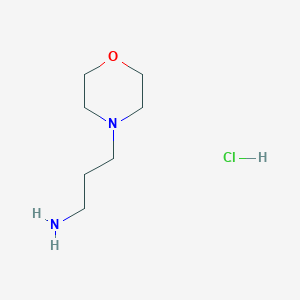
4-Morpholinepropanamine, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinepropanamine, monohydrochloride is a chemical compound with the molecular formula C₇H₁₆N₂O·HCl. It is also known by other names such as γ-Morpholinopropylamine and N-(3-Aminopropyl)morpholine . This compound is characterized by the presence of a morpholine ring attached to a propylamine chain, and it is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropanamine, monohydrochloride typically involves the reaction of morpholine with 3-chloropropylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{3-Chloropropylamine Hydrochloride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an aqueous medium, and the product is isolated by crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and it may involve additional steps such as distillation and recrystallization to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinepropanamine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Morpholinepropanamine, monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Morpholinepropanamine, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: Similar structure but lacks the hydrochloride group.
N-(3-Aminopropyl)morpholine: Another name for 4-Morpholinepropanamine.
4-Morpholinepropylamine: Similar structure with slight variations in the propylamine chain.
Uniqueness
4-Morpholinepropanamine, monohydrochloride is unique due to its specific structure, which includes both a morpholine ring and a propylamine chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
52198-68-2 |
|---|---|
Molecular Formula |
C7H17ClN2O |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-8H2;1H |
InChI Key |
HCTBOZOAFWFRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


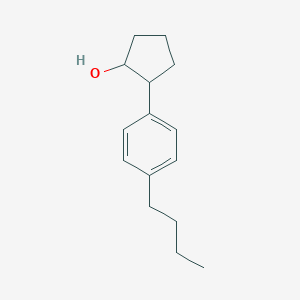
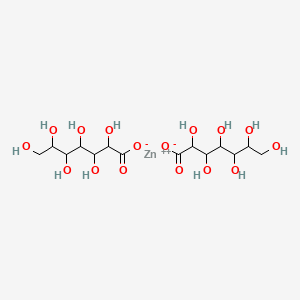

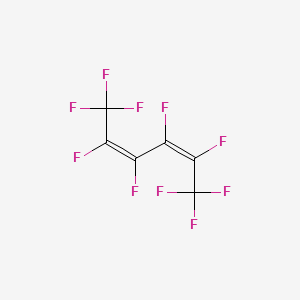
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
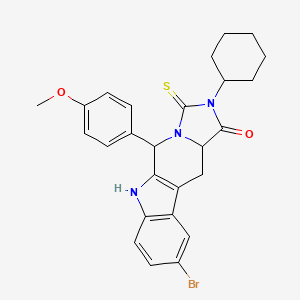
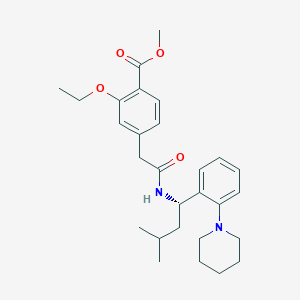
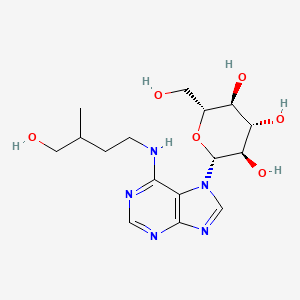
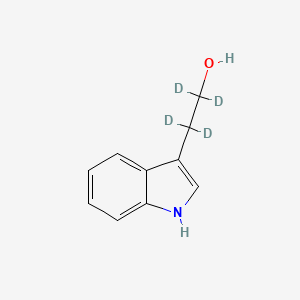
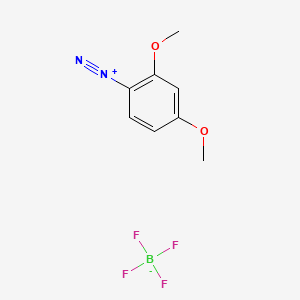
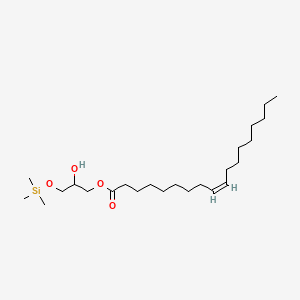
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
